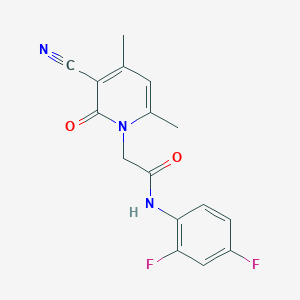

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2/c1-9-5-10(2)21(16(23)12(9)7-19)8-15(22)20-14-4-3-11(17)6-13(14)18/h3-6H,8H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTAMUUKFNZICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)F)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

Dimethyl substitution: Methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Attachment of the difluorophenyl acetamide moiety: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Amines.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide is a derivative of the pyridine family that has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry, agricultural chemistry, and materials science. This article will explore its applications in detail, supported by relevant data tables and case studies.

Molecular Formula

The molecular formula of the compound is .

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the dihydropyridine core could enhance cytotoxic activity against breast cancer cells, suggesting a potential pathway for therapeutic development.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide possess antimicrobial properties. A specific case study highlighted its efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease pathways. For example, derivatives have been tested for their ability to inhibit enzymes related to cancer proliferation and inflammation. This aspect opens avenues for further research into its role as a therapeutic agent.

Insecticidal Activity

The insecticidal properties of similar pyridine derivatives have been studied extensively. A notable case involved testing the compound's effectiveness against common agricultural pests. Results showed that it had a lethal concentration (LC50) comparable to established insecticides, suggesting its potential use as an environmentally friendly pest control agent.

Herbicidal Properties

Studies have also explored the herbicidal effects of similar compounds on weed species. The findings indicate that these compounds can disrupt plant growth by inhibiting specific metabolic pathways, making them candidates for development as selective herbicides.

Synthesis of Functional Materials

The unique chemical structure of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide allows it to be utilized in synthesizing advanced materials. For instance, it can serve as a precursor for creating polymers with specific thermal and mechanical properties.

Photovoltaic Applications

Research into organic photovoltaic cells has identified compounds with similar structures as potential materials for light absorption and charge transport. This application could lead to advancements in solar energy technologies.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide and evaluated their anticancer activity against several cancer cell lines. The study found that certain modifications significantly enhanced cytotoxicity, indicating a viable direction for drug development.

Case Study 2: Insecticidal Properties

A field trial conducted by agricultural scientists assessed the effectiveness of this compound against aphid populations in crops. The results demonstrated a reduction in pest numbers comparable to conventional insecticides, supporting its potential use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. This could include:

Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.

Receptor modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Research Implications and Limitations

- The target compound’s structural hybridity bridges agrochemical and pharmaceutical motifs, but empirical studies are needed to confirm its bioactivity.

- Fluorinated aryl groups and cyano substituents may enhance target binding or environmental persistence compared to non-fluorinated analogs.

- Limitations include the absence of direct efficacy data; comparisons rely on structural extrapolation from known compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 284.28 g/mol. The structure features a dihydropyridine ring substituted with cyano and acetamide groups, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.28 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on a related compound demonstrated an IC50 value of 4.36 μM against HCT 116 colon cancer cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Dihydropyridines have been associated with antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the cyano group may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Research Findings:

A study reported that compounds with similar structural motifs displayed effective inhibition of bacterial growth at concentrations as low as 50 μM .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds in the dihydropyridine class have been found to inhibit key metabolic enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Quantitative Data:

Inhibition assays revealed that related compounds exhibited AChE inhibition with IC50 values ranging from 10 μM to 25 μM, suggesting that the target compound may also possess similar inhibitory effects .

The biological activities of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide can be attributed to several mechanisms:

- Apoptosis Induction: Activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest: Interference with cell cycle progression leading to inhibited proliferation.

- Enzyme Inhibition: Competitive inhibition of enzymes involved in critical metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide?

- Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with a pyridine precursor (e.g., 2,4-dimethylpyridine), where the cyano group is introduced via nucleophilic substitution. Subsequent coupling with 2,4-difluoroaniline using carbodiimide-based reagents (e.g., EDCI) in dichloromethane facilitates acetamide formation. Key steps include:

Pyridine ring functionalization : Cyanogen bromide or nitrile reagents introduce the cyano group at the 3-position.

Acetamide coupling : Activate the carboxylic acid intermediate (e.g., via EDCI) for reaction with 2,4-difluoroaniline under mild conditions (0–5°C).

Purification often employs column chromatography or recrystallization from dichloromethane/ethyl acetate mixtures .

Q. How is the structural integrity of this compound validated in academic research?

- Answer : Structural validation uses orthogonal techniques:

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.2° between pyridine and phenyl groups) and hydrogen-bonding networks (e.g., N–H···O interactions) .

- NMR spectroscopy : Confirms substitution patterns (e.g., methyl groups at 4,6-positions, fluorine integration ratios).

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₇H₁₄F₂N₃O₂) and isotopic patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer : Common assays include:

- Enzyme inhibition studies : Test interactions with kinases or proteases using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinase activity).

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.

- Cytotoxicity profiling : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7).

Target selection should align with structural analogs, such as pyridine-derived kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from:

- Purity variability : Use HPLC (>95% purity) and quantify trace impurities (e.g., residual solvents via GC-MS).

- Assay conditions : Standardize buffer pH, temperature, and cell passage numbers.

- Structural analogs : Compare activity with derivatives (e.g., 2-methylphenyl vs. 2,4-difluorophenyl substitution) to identify SAR trends.

Meta-analyses of published datasets and reproducibility studies (e.g., dose-response curves across labs) are critical .

Q. What methodologies optimize the synthetic yield and scalability of this compound?

- Answer : Industrial-scale optimization strategies include:

- Continuous flow reactors : Enhance reaction control and reduce side products.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for efficient coupling steps.

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.

Process analytical technology (PAT) monitors real-time reaction progress .

Q. How can computational modeling predict the compound’s mechanism of action?

- Answer :

- Molecular docking : Simulate binding to targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Focus on key interactions:

- Cyano group as an electrophile.

- Difluorophenyl moiety enhancing lipophilicity and target affinity.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Lipid nanoparticle encapsulation : Improve bioavailability in rodent models.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., cytochrome P450 oxidation).

Pharmacophore modeling guides structural modifications without compromising activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.